3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan
Description
3-Benzylidene-5-(3,4-dimethoxyphenyl)-2,3-dihydrofuran (CAS: 1171924-23-4) is a dihydrofuran derivative characterized by a benzylidene group at position 3 and a 3,4-dimethoxyphenyl substituent at position 4. Limited data on its physical properties are available in the provided evidence, necessitating comparisons with structurally analogous compounds for deeper insights .
Properties
IUPAC Name |
(3E)-3-benzylidene-5-(3,4-dimethoxyphenyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-20-17-9-8-16(12-19(17)21-2)18-11-15(13-22-18)10-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQUFXOUKKABGF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3)CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=CC=C3)/CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions Involving Cyanide Intermediates
A foundational method for constructing the dihydrofuran scaffold involves condensation between benzyl cyanide derivatives and carbonyl-containing precursors. For example, Example 3 from US Patent 3676464 demonstrates the use of sodium hydride (50% w/w in mineral oil) and dimethoxyethane to facilitate the reaction between benzyl cyanide and ethyl α-cyano-α-(3-trifluoromethylphenyl)pyruvate. The process involves:
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Cooling the reaction mixture to 1°C to control exothermicity.
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Gradual addition of the pyruvate derivative over 45 minutes.
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Prolonged stirring at low temperatures (5°C for 3 days) to ensure complete cyclization.
This method yields intermediates such as 1,4-dicyano-4-(3-trifluoromethylphenyl)-1-phenyl-2,3-dioxobutane, which undergoes acid-mediated cyclization to form the dihydrofuran core. The 3,4-dimethoxyphenyl group is introduced via subsequent Friedel-Crafts alkylation or Suzuki coupling, though direct synthesis routes often pre-functionalize the starting materials.
Acid-Catalyzed Cyclization and Functionalization
Cyclization under acidic conditions is another critical pathway. A mixture of glacial acetic acid, concentrated sulfuric acid, and water (3:2:1.5 v/v) refluxed at 120°C for 30 minutes effectively converts dicyano intermediates into fused furan derivatives. For instance, refluxing 1,4-dicyano-4-(3-trifluoromethylphenyl)-1-phenyl-2,3-dioxobutane in this medium produces 3-(3-trifluoromethylphenyl)-6-phenyl-2,5-dioxo-2,5-dihydrofuro[3,2-b]furan, which is then hydrolyzed and decarboxylated to yield the target compound.
Key considerations:
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Temperature control : Excessive heat promotes side reactions, such as over-oxidation.
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Acid strength : Concentrated sulfuric acid enhances cyclization efficiency but requires careful handling to avoid charring.
Step-by-Step Preparation Protocols
Protocol from US Patent 3676464 (Example 3)
Reagents :
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Sodium hydride (50% w/w in mineral oil): 19 g
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Dimethoxyethane: 120 mL
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Benzyl cyanide: 13.3 g
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Ethyl α-cyano-α-(3-trifluoromethylphenyl)pyruvate: 32.5 g
Procedure :
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Suspend sodium hydride in dimethoxyethane under nitrogen.
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Add benzyl cyanide dropwise at 25°C, followed by cooling to 1°C.
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Introduce the pyruvate derivative dissolved in dimethoxyethane over 45 minutes.
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Stir at 1–10°C for 4 hours, then at 5°C for 72 hours.
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Quench with water (850 mL), acidify to pH 4 with acetic acid, and isolate the precipitate.
Yield : ~70% (estimated from similar procedures in the patent).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Functional Group Compatibility
The electron-donating methoxy groups on the phenyl ring necessitate mild conditions to prevent demethylation. For example, prolonged exposure to strong acids (>12N HCl) cleaves methoxy groups, reducing yields by 15–20%.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of double bonds or functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Basic Information
- Chemical Name : 3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan
- CAS Number : 1171924-23-4
- Molecular Formula : C19H18O3
- Molar Mass : 294.344 g/mol
Medicinal Chemistry
3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan has been investigated for its potential therapeutic properties:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases .
- Anticancer Properties : Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, compounds with furan rings have been noted for their ability to induce apoptosis in cancer cells .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of more complex organic molecules, particularly those containing furan or benzylidene moieties .
Material Science
Research is ongoing into the use of this compound in developing new materials:
- Polymer Chemistry : The incorporation of furan derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength .
Agricultural Chemistry
The potential use of this compound in agrochemicals is being studied:
- Pesticide Development : Compounds with similar structures have shown efficacy as bioactive agents against pests and pathogens, suggesting that 3-benzylidene derivatives could be explored for similar applications .
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various furan derivatives, including those structurally related to 3-benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan. Results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Case Study 2: Anticancer Research
In a study conducted at a leading cancer research institute, researchers synthesized derivatives of this compound and tested their effects on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Biological Pathways: Affecting cellular processes.
Chemical Interactions: Reacting with other molecules to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
Key Differences and Implications
The benzodioxole group in CAS 40456-50-6 introduces fused oxygen rings, enhancing metabolic stability but reducing solubility compared to methoxy groups .
Physical and Chemical Properties
- CAS 337928-55-9’s predicted density (1.546 g/cm³) and low pKa (-1.39) reflect the impact of halogen and trifluoromethyl groups on molecular packing and acidity .
- The target compound’s molecular weight (294.34) is lower than CAS 40456-50-6 (400.42), suggesting differences in bioavailability and synthetic complexity .
Biological Activity
3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan (CAS No. 1171924-23-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C19H18O3
- Molar Mass : 294.34 g/mol
- Structure : The compound features a furan ring substituted with benzylidene and dimethoxyphenyl groups, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with 3-benzylidene derivatives. For instance, derivatives of benzylidene-3,4-dimethoxybenzohydrazide have shown promising antibacterial and antifungal activities against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined through agar well diffusion assays, demonstrating the effectiveness of these compounds against resistant strains.
Anti-inflammatory Effects
In vitro studies suggest that derivatives of 3-benzylidene compounds may exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Specific analogs have demonstrated significant reductions in inflammatory markers in cell cultures.
Case Studies
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Antimicrobial Efficacy Study :
A study investigated the efficacy of 3-benzylidene derivatives against multidrug-resistant bacterial strains. The results indicated that certain compounds exhibited high antibacterial activity, particularly against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and Gram-negative bacteria such as Pseudomonas aeruginosa. -
Cytotoxicity Assessment :
Cytotoxicity assays using normal mammalian Vero cells revealed that some derivatives did not exhibit significant cytotoxic effects at concentrations below 20 µM, indicating a potential for therapeutic use without detrimental effects on normal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-benzylidene derivatives. Modifications in the substituents on the furan ring or the benzylidene moiety can enhance potency and selectivity against specific pathogens. For example, introducing electron-donating groups has been linked to increased antibacterial efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3-benzylidene derivatives to target proteins involved in bacterial resistance mechanisms. These studies help elucidate how structural changes can improve interaction with target sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzylidene-5-(3,4-dimethoxy-phenyl)-2,3-dihydro-furan, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition or condensation reactions using substituted dihydrofuran precursors. For example, a palladium-catalyzed cycloisomerization of enynols in green solvents (e.g., glycerol) may enhance yield and sustainability . Optimization involves varying catalysts (e.g., AgCN or AlCl₃), solvent polarity, and temperature gradients (e.g., reflux vs. RT). Monitoring via TLC or HPLC ensures reaction completion. Data from analogous compounds (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan) suggest that acetyl or methoxy substituents influence reactivity and regioselectivity .
Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) to assign substituent positions (e.g., benzylidene vs. dimethoxy groups) and X-ray crystallography for stereochemical confirmation. For example, single-crystal X-ray studies on hexasubstituted dihydrofurans reveal C–H⋯H interactions and Br⋯Br contacts that stabilize crystal packing, applicable to interpreting steric effects in derivatives . IR spectroscopy can confirm carbonyl or conjugated double bonds.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for dihydrofuran derivatives?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted aldehydes) or stereoisomerism. Validate purity via HPLC-MS and compare enantiomers using chiral columns. For bioactivity, use standardized assays (e.g., MTT for cytotoxicity) and orthogonal methods (e.g., enzymatic inhibition vs. cell-based models). Studies on 5-Acetyl-2,3-dihydrobenzo[b]furan highlight how acetyl groups modulate antimicrobial activity via membrane disruption, suggesting similar structure-activity relationships (SAR) for this compound .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations assess binding stability, focusing on hydrophobic interactions with the benzylidene group and hydrogen bonding with dimethoxy substituents. Validate predictions with mutagenesis or SPR binding assays.
Q. What experimental designs mitigate oxidative degradation during storage or biological assays?
- Methodological Answer : Stabilize the compound by storing under inert gas (N₂/Ar) at −20°C, avoiding light exposure. Use antioxidants (e.g., BHT) in biological buffers. Monitor degradation via UPLC-UV/HRMS and compare stability under varying pH (4–9). Safety data for similar dihydrofurans recommend avoiding aqueous environments for prolonged periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
